Sodium 6-hydroxypyrimidine-4-carboxylate
Overview
Description
Sodium 6-hydroxypyrimidine-4-carboxylate is a chemical compound with the molecular formula C5H3N2NaO3 and a molecular weight of 162.08 g/mol . . This compound is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine.
Mechanism of Action
Biochemical Pathways
Without knowledge of its primary targets, it is challenging to summarize the affected pathways and their downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Sodium 6-hydroxypyrimidine-4-carboxylate is currently unknown .
Result of Action
Without a clear understanding of its mode of action and biochemical pathways, it is difficult to describe the specific molecular and cellular effects .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound .
Biochemical Analysis
Cellular Effects
It is plausible that, like other pyrimidines, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Metabolic Pathways
The metabolic pathways involving Sodium 6-hydroxypyrimidine-4-carboxylate are not well-characterized. Pyrimidines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of sodium 6-hydroxypyrimidine-4-carboxylate typically involves the reaction of uracil derivatives with sodium hydroxide. The specific synthetic routes and reaction conditions can vary, but a common method includes:
Starting Material: Uracil or its derivatives.
Reagents: Sodium hydroxide (NaOH).
Chemical Reactions Analysis
Sodium 6-hydroxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 6-hydroxypyrimidine-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a precursor in the study of nucleic acid analogs and their interactions with biological systems.
Comparison with Similar Compounds
Sodium 6-hydroxypyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
Uracil: A naturally occurring pyrimidine base found in RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in both DNA and RNA.
What sets this compound apart is its unique structure, which includes a carboxylate group at the 4-position and a hydroxyl group at the 6-position. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Biological Activity
Sodium 6-hydroxypyrimidine-4-carboxylate, a derivative of pyrimidine, has garnered attention for its diverse biological activities. This article discusses its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with hydroxyl and carboxylate functional groups. Its molecular formula is , indicating the presence of sodium in its structure. The compound's unique configuration allows for various chemical interactions, contributing to its biological effects.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity : Compounds in the pyrimidine family, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains .
- Anticancer Properties : Studies have shown that derivatives of 6-hydroxypyrimidine can inhibit tumor cell proliferation. For instance, compounds with similar structures demonstrated potent cytotoxic effects on human leukemia cell lines (IC50 values as low as 14.0 µM) . The mechanism often involves selective transport via folate receptors and inhibition of critical enzymes like glycinamide ribonucleotide formyltransferase .
- Anti-inflammatory Effects : Pyrimidine derivatives have been reported to possess anti-inflammatory properties, potentially making them useful in treating conditions characterized by inflammation.
- Antioxidant Properties : These compounds are also recognized for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in nucleotide synthesis, which is crucial for rapidly dividing cells such as cancer cells .
- Selective Transport Mechanisms : this compound utilizes transporters like the proton-coupled folate transporter (PCFT) and folate receptors (FRs) to enter cells more effectively than other compounds in its class .
Case Studies
- Antitumor Activity in SCID Mice : A study investigated the efficacy of sodium 6-hydroxypyrimidine derivatives in SCID mice bearing tumor xenografts. Results indicated significant tumor reduction and prolonged survival rates in treated groups compared to controls, highlighting the compound's potential as an anticancer agent .
- Cytotoxicity Screening : A series of synthesized derivatives were tested against various human cancer cell lines. Compounds exhibited varying degrees of cytotoxicity, with some showing IC50 values below 20 µM against leukemia cell lines, suggesting a strong potential for further development in cancer therapeutics .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
sodium;6-oxo-1H-pyrimidine-4-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3.Na/c8-4-1-3(5(9)10)6-2-7-4;/h1-2H,(H,9,10)(H,6,7,8);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYJNPSTCFWKMJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)C(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N2NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138010-70-3 | |
Record name | sodium 6-hydroxypyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.